2,3-Dipropyl-2-cyclopropen-1-one
Description
2,3-Dipropyl-2-cyclopropen-1-one is a strained cyclic ketone featuring a cyclopropenone core substituted with two propyl groups at the 2- and 3-positions. Cyclopropenones are characterized by their high ring strain and unique reactivity due to the conjugated system of the carbonyl group and the cyclopropane ring.
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2,3-dipropylcycloprop-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-3-5-7-8(6-4-2)9(7)10/h3-6H2,1-2H3 |
InChI Key |
NTMRJWUXEXNROG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C1=O)CCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on chlorinated alkanes and alkenes (e.g., 1,2,3-trichloropropane, dichloropropanes), which differ significantly from 2,3-dipropyl-2-cyclopropen-1-one in structure and reactivity. Below is a comparative analysis based on structural analogs and functional group behavior :
Table 1: Structural and Functional Comparison
Key Differences:
Reactivity: Cyclopropenones like this compound undergo ring-opening reactions due to strain, whereas chlorinated propanes (e.g., 1,2,3-trichloropropane) exhibit stability under ambient conditions but degrade under UV light or metabolic processes . The ketone group in cyclopropenones enables nucleophilic additions, absent in chlorinated analogs.
Toxicity: Chlorinated propanes (e.g., 1,2,3-trichloropropane) are associated with carcinogenicity and organ toxicity, as noted in NIH RePORTER studies . No toxicity data exist for this compound.
Environmental Impact: Chlorinated compounds like 2,3-dichloropropionic acid persist in ecosystems and bioaccumulate . Cyclopropenones, while reactive, may degrade rapidly but lack empirical environmental studies.
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